molecular formula C10H10ClN5O3S2 B11404761 5-chloro-2-(ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11404761
M. Wt: 347.8 g/mol
InChI Key: SRVHYACJDNWTCS-UHFFFAOYSA-N
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Description

5-CHLORO-2-(ETHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from basic precursors like urea and β-diketones.

    Introduction of the chloro group: Chlorination using reagents like thionyl chloride.

    Attachment of the ethanesulfonyl group: Sulfonylation using ethanesulfonyl chloride.

    Coupling with the thiadiazole moiety: Using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yield and purity. This might involve:

    Continuous flow reactors: for better control of reaction parameters.

    Catalysts: to enhance reaction rates.

    Purification techniques: like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups.

    Substitution: Halogen substitution reactions are common, where the chloro group might be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products

The major products would depend on the specific reactions but might include various derivatives with modified functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs, particularly for its potential antimicrobial, antiviral, or anticancer properties.

    Biological Research: Studying its effects on various biological pathways and its interaction with biomolecules.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways might include:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites.

    Modulation of receptor activity: Acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-2-(METHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-2-(ETHANESULFONYL)-N-(1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The unique combination of functional groups in 5-CHLORO-2-(ETHANESULFONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C10H10ClN5O3S2

Molecular Weight

347.8 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C10H10ClN5O3S2/c1-3-21(18,19)10-12-4-6(11)7(13-10)8(17)14-9-16-15-5(2)20-9/h4H,3H2,1-2H3,(H,14,16,17)

InChI Key

SRVHYACJDNWTCS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)C)Cl

Origin of Product

United States

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